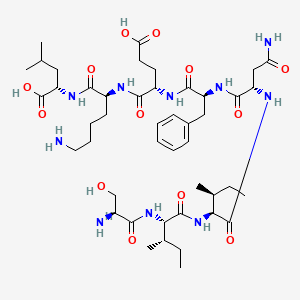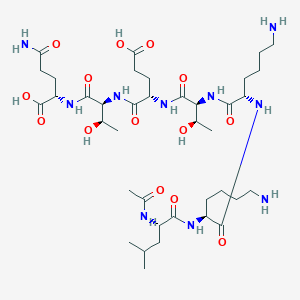
Ovalbumin-Peptid (257-264)
Übersicht
Beschreibung
OVA Peptide (257-264) is a class I (Kb)-restricted peptide epitope of OVA, an octameric peptide from ovalbumin presented by the class I MHC molecule, H-2Kb.
Wissenschaftliche Forschungsanwendungen
T-Zell-Stimulation
Ovalbumin-Peptid (257-264) wird verwendet, um T-Zellen in peripheren Blutmononukleären Zellen (PBMCs) zu stimulieren {svg_1}. Dies ermöglicht Forschern die Untersuchung von T-Zell-Antworten und deren Rolle bei verschiedenen Krankheiten.
Quantifizierung der Peptid-Epitop-Spezifität
Dieses Peptid wird verwendet, um die Peptid-Epitop-Spezifität zu quantifizieren {svg_2}. Mithilfe dieses Peptids können Forscher die Reaktion des Immunsystems auf spezifische Antigene messen, was für die Entwicklung von Impfstoffen und Immuntherapien entscheidend ist.
IFN-γ-freisetzende Effektorzellen durch ELISPOT-Assay
Ovalbumin-Peptid (257-264) wird in Enzyme-Linked ImmunoSpot (ELISPOT)-Assays verwendet, um die Anzahl der IFN-γ-freisetzenden Effektorzellen zu messen {svg_3}. Dies ist wichtig, um die Immunantwort bei verschiedenen Krankheiten zu verstehen.
Entwicklung immuntherapeutischer Impfstoffe
Ovalbumin-Peptid (257-264) wird auch verwendet, um neue Adjuvanzien in der Entwicklung immuntherapeutischer Impfstoffe zu testen {svg_4}. Adjuvanzien sind Substanzen, die die Immunantwort des Körpers auf ein Antigen verstärken, wodurch dieses Peptid bei der Entwicklung wirksamerer Impfstoffe wertvoll ist.
Detektion der CD8+-zytolytischen T-Zell-Antwort
Es wurde gezeigt, dass OVA-257-264-Peptide verwendet werden können, um eine starke CD8+-zytolytische T-Zell-Antwort zu detektieren {svg_5}. Dies ist entscheidend für die Untersuchung der Fähigkeit des Immunsystems, infizierte oder krebsartige Zellen zu zerstören.
Biochemische Analyse
Biochemical Properties
Ova Peptide (257-264) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the class I MHC molecule, H-2Kb . This interaction is crucial for the detection of a strong CD8+ cytolytic T cell response .
Cellular Effects
Ova Peptide (257-264) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been demonstrated that Ova Peptide (257-264) peptides can be used to detect a strong CD8+ cytolytic T cell response .
Molecular Mechanism
The mechanism of action of Ova Peptide (257-264) is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, high-affinity Ova Peptide (257-264) activation of the TCR triggers a largely similar, albeit potentially stronger, pTyr-mediated signaling regulatory axis compared to anti-TCR antibody .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ova Peptide (257-264) change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . For instance, Ova Peptide (257-264) is shipped at room temperature and upon receipt, it should be stored at -20°C .
Dosage Effects in Animal Models
The effects of Ova Peptide (257-264) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ova Peptide (257-264) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and this could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Ova Peptide (257-264) is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Ova Peptide (257-264) and any effects on its activity or function are crucial. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74N10O13/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJGCCBAOOWGEO-RUTPOYCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74N10O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ova peptide (257-264) interact with its target and what are the downstream effects?
A1: Ova peptide (257-264) binds to the Major Histocompatibility Complex (MHC) class I molecule H-2Kb. [, , , , ] This complex is then presented on the surface of antigen-presenting cells (APCs), where it is recognized by T cells expressing a specific T cell receptor (TCR) that recognizes the Ova peptide (257-264)/H-2Kb complex. [, ] This interaction triggers T cell activation, leading to downstream effects such as proliferation, differentiation into cytotoxic T lymphocytes (CTLs), and cytokine production. [, ]
Q2: Can you elaborate on the role of Ova peptide (257-264) in studying antigen presentation pathways?
A2: Ova peptide (257-264) has been instrumental in elucidating different antigen presentation pathways. Studies have shown that denatured ovalbumin, containing the peptide sequence, can be presented via MHC class I molecules, challenging the conventional understanding that only endogenous antigens are presented this way. [] Research suggests an alternative pathway involving endosomal compartments and fluid-phase endocytosis for this cross-presentation. [] This has significant implications for vaccine development, particularly for CD8+ T cell responses. []
Q3: How does aging affect the immune response to Ova peptide (257-264)?
A3: Studies utilizing Ova peptide (257-264) have shown that aging negatively impacts the immune response to this antigen. [, ] Specifically, dendritic cells (DCs) from aged mice are less efficient in stimulating Ova-specific T cells, even though their ability to present the peptide itself remains unaffected. [, ] This impaired T cell stimulation is linked to decreased expression of DC-SIGN and CCR7 on aged DCs, leading to defective migration and reduced T cell activation within tumors. [, ]
Q4: What are the implications of using Ova peptide (257-264) in transfusion research?
A4: Ova peptide (257-264) has been used as a model antigen to study immune responses to transfused red blood cells (RBCs). [] By conjugating Ova to RBCs, researchers demonstrated that even leukoreduced RBCs could trigger an immune response. [] This is significant because it highlights the potential for immunization against minor histocompatibility antigens (mHAs) present on donor RBCs, potentially leading to graft rejection after bone marrow transplantation in chronically transfused patients. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








